molecular formula C13H16N2O2 B1523985 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide CAS No. 1311317-10-8

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide

Cat. No.: B1523985
CAS No.: 1311317-10-8
M. Wt: 232.28 g/mol
InChI Key: AAPYFDAXQGYUCK-UHFFFAOYSA-N
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Description

1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of piperidine, featuring a phenyl group and a carboxamide group attached to the piperidine ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriate precursors, such as 1-methyl-4-phenylbutan-1-one, using reagents like ammonium acetate and acetic acid under reflux conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the cyclization process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, using various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Nucleophiles like alkyl halides, amines, or alcohols

Major Products Formed:

  • Oxidation: Piperidine-2,6-dione derivatives

  • Reduction: Piperidine derivatives

  • Substitution: Substituted piperidines

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that modulate biological processes.

Comparison with Similar Compounds

  • Piperidine-2,6-dione

  • N-phenylpiperidine-4-carboxamide

  • 1-methylpiperidine-2,6-dione

Uniqueness: 1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to its analogs. Its phenyl group and carboxamide moiety contribute to its distinct reactivity and binding affinity.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in chemistry, biology, medicine, and industry.

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Properties

IUPAC Name

1-methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-15-11(16)8-7-10(13(14)17)12(15)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3,(H2,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPYFDAXQGYUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 2
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 3
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 4
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 5
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide
Reactant of Route 6
1-Methyl-6-oxo-2-phenylpiperidine-3-carboxamide

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